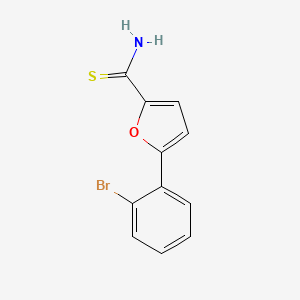

5-(2-Bromophenyl)furan-2-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNOS |

|---|---|

Molecular Weight |

282.16 g/mol |

IUPAC Name |

5-(2-bromophenyl)furan-2-carbothioamide |

InChI |

InChI=1S/C11H8BrNOS/c12-8-4-2-1-3-7(8)9-5-6-10(14-9)11(13)15/h1-6H,(H2,13,15) |

InChI Key |

ZMNIBCKZRPHQTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=S)N)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Furan (B31954) Moiety within the Compound

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and, under certain conditions, a participant in ring-opening and cyclization reactions.

Electrophilic Aromatic Substitution:

| Position of Electrophilic Attack | Stability of Intermediate | Expected Outcome |

| C3 | The intermediate carbocation has two resonance structures. | Possible, but generally less favored than α-attack. |

| C4 | Similar stability to attack at C3. | Possible, but generally less favored than α-attack. |

| C5 | Position is substituted. | No reaction. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on an unactivated aromatic ring like furan is generally unfavorable. rsc.orgresearchgate.net Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate. rsc.orgresearchgate.netresearchgate.net In 5-(2-Bromophenyl)furan-2-carbothioamide, the carbothioamide group has some electron-withdrawing character, but it is not typically sufficient to activate the furan ring for SNAr with common nucleophiles. The bromine atom on the phenyl ring, however, is a potential site for nucleophilic attack, particularly in transition-metal-catalyzed cross-coupling reactions.

The furan ring can undergo transformations, often leading to the formation of new heterocyclic systems. A key potential reaction for this compound is intramolecular cyclization, which can lead to the formation of fused heterocycles. The presence of the 2-bromophenyl group ortho to the furan ring and the adjacent carbothioamide group provides a perfect scaffold for such reactions.

For instance, intramolecular cyclization reactions of 5-halo-substituted furanylamides have been shown to yield polyfunctional oxabicycles. nih.gov In a related context, the synthesis of fused benzo nih.govmdpi.comfuro heterocycles has been achieved through intramolecular cyclization of biaryl phenols. researchgate.net A particularly relevant transformation would be a palladium-catalyzed intramolecular cyclization. The palladium catalyst could oxidatively add to the C-Br bond of the phenyl ring, followed by an intramolecular attack from the nucleophilic sulfur or nitrogen of the carbothioamide group. This would lead to the formation of a novel, fused polyheterocyclic system, such as a thieno[2,3-c]benzofuran or a related structure. The synthesis of various fused furan derivatives, including furo-pyridines and isoxazoline-linked benzofurans, has been accomplished using palladium-catalyzed tandem cyclizations. rsc.orgmdpi.com

A plausible pathway for the formation of a fused thieno[3,2-b]furan (B2985385) system involves the cyclodehydration of an intermediate formed from furan-3-carboxaldehyde. nih.gov While the starting material is different, this highlights the general propensity of furan derivatives to form fused systems.

The cleavage of carbon-carbon bonds is a challenging but synthetically valuable transformation. rsc.org In the context of furan derivatives, the C(CO)–C bond (the bond between the furan ring and the carbonyl carbon of a substituent) can be cleaved under specific enzymatic or chemical conditions. researchgate.netnih.gov For example, the metabolism of molecules containing a furan ring can proceed via oxidation to a reactive dialdehyde, which involves the cleavage of the furan ring itself rather than a substituent C-C bond. thieme-connect.de

Chemical methods for C-C bond cleavage in ketones often require specific directing groups or activation, such as in the decarbonylation of aldehydes and ketones. dtu.dk Research on the C-C bond cleavage of aromatic radical cations has shown that the feasibility of such reactions depends on the structure of the molecule and the reaction conditions. nih.gov For this compound, direct cleavage of the C2-C(S) bond would require harsh conditions and is generally not a primary reaction pathway under standard synthetic transformations. The stability of the furan ring, although lower than benzene (B151609), is significant enough to prevent facile C-C bond cleavage. urfu.ru

Reactivity of the Carbothioamide Group

The carbothioamide group is a versatile functional group with distinct electronic properties and reactivity compared to its amide analogue. researchgate.netnih.gov

The carbothioamide functional group is characterized by a significant degree of resonance, with electron density delocalized between the sulfur, carbon, and nitrogen atoms. researchgate.net This resonance has several important consequences for the group's reactivity.

Bond Characteristics : The C=S bond is longer and weaker than the C=O bond in amides, while the C-N bond has a higher rotational barrier due to increased double-bond character. nih.gov

Acidity and Basicity : The N-H protons of a primary thioamide are more acidic than those of a corresponding amide. The sulfur atom is a weaker hydrogen bond acceptor than the oxygen atom of an amide. nih.gov

Nucleophilicity and Electrophilicity : The thioamide group possesses two potential nucleophilic centers: the sulfur atom and the nitrogen atom. The thiocarbonyl carbon acts as an electrophilic center. nih.gov

Computational studies on thioamides have provided detailed insights into their electronic structure. chemrxiv.orgkaist.ac.krnih.gov The electron density distribution indicates that the sulfur atom is a soft nucleophile, while the nitrogen is a harder nucleophile. The choice of reaction partner and conditions will determine which atom participates in a given reaction. For instance, in cobalt-catalyzed annulations of thioamides, the coordination can occur preferentially at either the sulfur or nitrogen atom, leading to different products. nih.gov

Interactive Table: Comparison of Amide and Thioamide Properties

| Property | Amide (R-CO-NH₂) | Thioamide (R-CS-NH₂) | Reference |

| C=X Bond Length | Shorter (approx. 1.23 Å) | Longer (approx. 1.71 Å) | nih.gov |

| C-N Rotational Barrier | Lower | Higher (~5-7 kcal/mol higher) | mdpi.com |

| N-H Acidity | Less acidic | More acidic (ΔpKa ≈ -6) | nih.gov |

| H-Bond Acceptor Strength | Stronger (Oxygen) | Weaker (Sulfur) | nih.gov |

| H-Bond Donor Strength | Weaker | Stronger | nih.gov |

The nucleophilic character of the thioamide group is pivotal in the synthesis of various heterocyclic compounds. nih.gov Both the sulfur and nitrogen atoms can act as nucleophiles.

In the context of this compound, the thioamide group is well-positioned to act as an intramolecular nucleophile. The sulfur atom, being a soft and highly polarizable nucleophile, is particularly well-suited to participate in palladium-catalyzed cross-coupling reactions. A plausible and highly valuable reaction would be an intramolecular S-arylation. This would involve the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by nucleophilic attack from the thioamide sulfur onto the palladium center, and subsequent reductive elimination to form a new C-S bond. This would result in the formation of a fused thieno[2,3-b]benzofuran system. Similar palladium-catalyzed double reductive cyclizations have been used to construct pyrrolo[3,2-g]indoles from dinitro-dialkenylbenzenes.

Alternatively, the nitrogen atom of the thioamide could act as the nucleophile, leading to a different fused heterocyclic system. The regioselectivity (S- vs. N-attack) would depend on the reaction conditions, including the choice of catalyst, ligand, and solvent. Studies on the cyclization of N-cyano sulfoximines have shown that intramolecular cyclization can be a powerful tool for constructing fused thiadiazine oxides. nih.gov While the system is different, it underscores the potential for intramolecular reactions involving sulfur- and nitrogen-containing functional groups to build complex heterocyclic architectures.

Tautomerism and its Chemical Implications

The presence of the thioamide functional group in this compound introduces the possibility of thione-thiol tautomerism. This equilibrium involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in two distinct tautomeric forms: the thione form and the thiol form.

Generally, for simple thioamides, the thione form is the predominant species in the tautomeric equilibrium. scispace.com This stability of the thione form can be attributed to a combination of electronic effects. scispace.com However, the specific substitution pattern of the molecule can influence this equilibrium. Computational studies on related thioamide-containing heterocyclic systems have shown that the relative energies of the tautomers can be calculated to determine the more stable form. nih.gov For instance, in thioformamide, the simplest thioamide, the thione tautomer is calculated to be more than 8 kcal/mol lower in energy than its thiolimine tautomers. nih.gov

The chemical implications of this tautomerism are significant. While the thione form is generally more stable, the thiol tautomer, although present in smaller concentrations, can be crucial in certain reactions. The thiol form possesses a nucleophilic sulfur atom, which can participate in various chemical transformations. The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and pH. rsc.org The study of tautomerism is essential for understanding the mechanistic pathways of many biochemical and chemical processes. researchgate.net

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Thione Form |  | Contains a C=S double bond and an N-H bond. Generally the more stable tautomer for simple thioamides. scispace.com |

| Thiol Form (Imidothioic acid) |  | Contains a C=N double bond and an S-H bond. The sulfur atom is nucleophilic. |

Influence of the Bromophenyl Moiety on Molecular Reactivity

Electronic Effects of the Bromine Substituent

The bromine atom, being an electronegative element, exerts a negative inductive effect (-I effect), withdrawing electron density from the phenyl ring. This effect can, to some extent, be counteracted by its positive mesomeric effect (+M effect), where one of its lone pairs of electrons can be delocalized into the aromatic π-system. However, for halogens, the inductive effect generally outweighs the mesomeric effect.

Participation in Further Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in the 2-bromophenyl moiety provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Notably, aryl bromides are common substrates in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a study on the related compound, N-(4-bromophenyl)furan-2-carboxamide, demonstrated its successful use in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl boronic acids. nih.govnih.gov In these reactions, the bromo-substituted compound was coupled in the presence of a palladium catalyst and a base to afford the corresponding biaryl products in moderate to good yields. nih.govmdpi.com

Similarly, 2-bromobenzo[b]furans have been shown to undergo efficient palladium-catalyzed cross-coupling reactions with alkenylaluminum reagents. rsc.org Given this precedent, it is highly probable that this compound could serve as a valuable building block for the synthesis of more complex molecules through such metal-catalyzed transformations. The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this particular substrate.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Pd(PPh3)4 / Base | Biaryl compounds |

| Heck Coupling | Alkene | Pd(OAc)2 / Ligand / Base | Substituted alkenes |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst / Base | Aryl alkynes |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | Aryl amines |

Exploration of Chemical Derivatives and Structural Analogues

Synthesis and Characterization of Furan-2-carbothioamide (B93836) Analogues

The synthesis of furan-2-carbothioamide analogues often involves the thionation of the corresponding furan-2-carboxamide. A common method for this transformation is the use of Lawesson's reagent or phosphorus pentasulfide. acs.org For instance, the synthesis of N-(4-fluorophenyl)furan-2-carbothioamide has been achieved using elemental sulfur in a Willgerodt-Kindler reaction, yielding the product in approximately 30% yield with purity greater than 90%. conicet.gov.ar This thioamide was characterized using various spectroscopic techniques, including NMR (¹H, ¹³C), FT-IR, and UV-visible spectroscopy. conicet.gov.ar ¹H-NMR analysis revealed a single conformer with an anti-anti geometry. conicet.gov.ar

Another approach to creating analogues involves the condensation of a furan-2-carbaldehyde derivative with a thiosemicarbazide (B42300). This method was employed to synthesize a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. nih.gov The synthesis involved the reaction of 5-iodofuran-2-carbaldehyde or (5-formylfuran-2-yl)boronic acid with an appropriate boronic acid or bromobenzene (B47551) via a Suzuki-Miyaura cross-coupling reaction to form intermediate aldehydes. nih.gov These intermediates were then condensed with thiosemicarbazide to yield the final products. nih.gov

Furthermore, a series of furan-2-carboxamide derivatives, which are precursors to the thioamides, have been synthesized and characterized. researchgate.net These syntheses provide a foundation for the subsequent thionation step to produce a wider variety of furan-2-carbothioamide analogues.

| Analogue | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)furan-2-carbothioamide | Willgerodt-Kindler reaction | Elemental sulfur | conicet.gov.ar |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | Condensation | Substituted furan-2-carbaldehydes, Thiosemicarbazide | nih.gov |

Synthetic Strategies for Bromophenyl-Substituted Furan (B31954) Derivatives

The introduction of a bromophenyl substituent onto a furan ring can be achieved through various synthetic strategies. One direct method involves the Suzuki-Miyaura cross-coupling reaction. For example, N-(4-bromophenyl)furan-2-carboxamide has been arylated with different arylboronic acids using a triphenylphosphine (B44618) palladium catalyst and K₃PO₄ as a base to afford a series of analogues in moderate to good yields (43–83%). nih.gov The initial N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline. nih.gov

General methods for the halogenation of furans are also well-established. Furan reacts vigorously with bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-bromination, milder conditions are necessary, such as bromination at low temperatures in solvents like DMF or dioxane. pharmaguideline.com For furans bearing electron-withdrawing groups at the 2-position, bromination typically occurs at the 5-position. pharmaguideline.com

Other synthetic routes to substituted furans include the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.org Additionally, a method for preparing furan derivatives involves the reaction of a substituted furan-2-benzaldehyde with an N-substituted hydroxylamine (B1172632) hydrochloride, followed by halogenation with reagents like N-bromosuccinimide (NBS). google.com

| Strategy | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, Base | Arylated furan derivatives | nih.gov |

| Direct Halogenation | Bromine at low temperature | Mono-brominated furans | pharmaguideline.com |

| Halogenation of Substituted Furans | N-Bromosuccinimide (NBS) | Halogenated furan derivatives | google.com |

| Paal-Knorr Synthesis | 1,4-Diketones, Acidic conditions | Substituted furans | pharmaguideline.com |

Diverse Heterocyclic Systems Incorporating Thioamide Functionality

The thioamide group is a versatile functional group in organic synthesis, serving as a key building block for a wide array of heterocyclic compounds. researchgate.netchemrxiv.orgnih.gov Its reactivity, stemming from the nucleophilic sulfur and nitrogen atoms and the electrophilic thiocarbonyl carbon, allows for various cyclization reactions. acs.orgacs.org Thioamides can be readily prepared by the thionation of the corresponding amides using reagents like phosphorus pentasulfide or Lawesson's reagent. acs.org

A significant class of heterocyclic compounds derived from thioamides are the pyrazoline carbothioamides. These are commonly synthesized through the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with thiosemicarbazide. nih.govacs.orgajgreenchem.com The reaction proceeds via a nucleophilic attack of the thiosemicarbazide on the chalcone, followed by cyclization and dehydration. nih.govacs.org This method has been used to produce a variety of pyrazoline derivatives with a carbothioamide tail. nih.govnih.gov The resulting compounds are often characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry. nih.govtandfonline.com

| Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|

| Chalcones, Thiosemicarbazide | Cyclization/Condensation | Pyrazoline carbothioamides | nih.govacs.orgajgreenchem.com |

Thioamides are crucial precursors for the synthesis of thiazoles, a class of sulfur-containing heterocycles. The most prominent method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone. wikipedia.orgsynarchive.com This reaction has been widely used to prepare a variety of substituted thiazoles. youtube.com Other methods for thiazole synthesis from thioamides include reactions with alkynyl(aryl)iodonium reagents and copper-catalyzed condensations. organic-chemistry.orgacs.org

Beyond thiazoles, thioamides can be used to construct other sulfur-containing heterocycles. For example, the copper(II)-mediated oxidative cyclization of thioamides can yield 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net Additionally, thioamides can react with allenes in the presence of a catalyst system to form highly functionalized 3-aminothiophenes. researchgate.net

Structure-Reactivity Relationship Studies through Analogue Synthesis

The synthesis of a series of analogues of a parent compound is a fundamental strategy in medicinal chemistry to establish structure-activity relationships (SAR). While specific SAR studies on 5-(2-Bromophenyl)furan-2-carbothioamide are not extensively documented, studies on related furan-containing compounds provide a framework for understanding how structural modifications can influence chemical reactivity and biological activity.

For instance, SAR studies on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as potential inhibitors of the SARS-CoV-2 main protease have been conducted. nih.gov By synthesizing and testing 43 analogues, researchers were able to identify key structural features that contribute to inhibitory activity. nih.gov Similarly, research on furazan-3,4-diamide analogues has highlighted the importance of the 1,2,5-oxadiazole ring and electron-withdrawing substituents on the phenyl ring for their anti-proliferative effects. nih.gov

Studies on furan-ring fused chalcones have also been performed to understand the contribution of different scaffolds and functional groups to their biological activity. researchgate.net These investigations, along with those on other furan derivatives, underscore the importance of systematic structural modification in elucidating the relationship between a molecule's structure and its chemical or biological function. nih.govtandfonline.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules like 5-(2-Bromophenyl)furan-2-carbothioamide. These calculations help in understanding the distribution of electrons within the molecule, which dictates its chemical behavior.

Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) is a key descriptor derived from quantum chemical calculations. It illustrates the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. For furan (B31954) and its derivatives, the oxygen atom and the aromatic ring generally exhibit negative electrostatic potential, making them susceptible to electrophilic attack. In this compound, the carbothioamide group and the bromine atom would significantly influence the MEP. The sulfur atom in the carbothioamide group is expected to be a region of high negative potential, while the hydrogen atoms of the amide group would be regions of positive potential. The bromine atom, with its electron-withdrawing nature, would also alter the potential around the phenyl ring. Studies on related furan and thiophene (B33073) complexes have shown that negative electrostatic potentials are crucial in forming halogen bonds, which could be relevant for the intermolecular interactions of this compound. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. lew.royoutube.com For this compound, the HOMO is likely to be localized on the furan ring and the carbothioamide group, which are electron-rich. The LUMO is expected to be distributed over the phenyl ring, influenced by the electron-withdrawing bromine atom. The presence of the 2-bromophenyl substituent is anticipated to lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted furan-2-carbothioamide (B93836). researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of Furan Derivatives (Illustrative)

| Property | Furan | 2-Methylfuran | 2,5-Dimethylfuran |

| HOMO Energy (eV) | -6.89 | -6.54 | -6.21 |

| LUMO Energy (eV) | 1.25 | 1.35 | 1.45 |

| HOMO-LUMO Gap (eV) | 8.14 | 7.89 | 7.66 |

Note: This table is illustrative and based on general trends observed in furan derivatives. Specific values for this compound would require dedicated calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of molecules. For this compound, the rotational barriers around the single bonds connecting the furan ring to the phenyl ring and the carbothioamide group are of particular interest.

The conformation of the molecule is determined by the torsion angles between the planar furan and phenyl rings, and the orientation of the carbothioamide group. The presence of the bulky bromine atom at the ortho position of the phenyl ring likely introduces steric hindrance, influencing the preferred conformation. This steric clash may force the phenyl ring to be non-coplanar with the furan ring to minimize repulsive interactions.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule, showing how it explores different conformations over time. Such simulations have been used to study the stability of related carbothioamide derivatives when bound to biological targets. nih.govyoutube.com For this compound, MD simulations could help in understanding its flexibility and how it might interact with other molecules or biological receptors.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be a powerful tool to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. libretexts.orgyoutube.com

Synthesis: The synthesis of this compound likely involves a multi-step process. A common route to similar 5-arylfuran derivatives is through a Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com For instance, 5-bromofuran-2-carbaldehyde could be coupled with (2-bromophenyl)boronic acid, followed by the conversion of the aldehyde group to a carbothioamide. Computational methods can be used to model the mechanism of such reactions, including the catalytic cycle of the palladium catalyst, and to predict the activation energies for each step. nih.gov

Reactivity: The reactivity of the furan ring is known to be higher than that of benzene (B151609) in electrophilic aromatic substitution reactions. pearson.compearson.com The position of substitution on the furan ring is influenced by the existing substituents. For this compound, electrophilic attack is likely to occur at the C3 or C4 positions of the furan ring. Theoretical calculations can predict the relative stability of the intermediates formed upon attack at these positions, thus predicting the regioselectivity of such reactions. The bromination of furan, for example, has been studied theoretically and experimentally, revealing a mechanism that can involve addition-elimination pathways. cdnsciencepub.comscispace.com

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be used to validate experimental data and aid in structural elucidation. rsc.orgfrontiersin.orgnih.gov

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.net For this compound, the predicted NMR spectra would show characteristic signals for the protons and carbons of the furan and phenyl rings, as well as the carbothioamide group. The calculated chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. Theoretical studies on furan derivatives have shown that substituents significantly affect the chemical shifts of the ring protons and carbons. globalresearchonline.net

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. globalresearchonline.net For this compound, characteristic vibrational bands would be expected for the C=S stretching of the thioamide, the N-H stretching of the amide, and the various C-H and C-C stretching and bending modes of the aromatic rings. Comparing the computed IR spectrum with the experimental one can help in assigning the observed bands to specific molecular vibrations.

Table 2: Predicted Vibrational Frequencies for Furan (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H symmetric stretch | 3241 |

| C-H asymmetric stretch | 3233 |

| C=C stretch | 1590 |

| Ring breathing | 1414 |

Note: This table is illustrative and based on data for unsubstituted furan. The spectrum for this compound would be significantly more complex.

Theoretical Basis for Chemical Stability and Reactivity

The chemical stability and reactivity of this compound are intrinsically linked to its electronic and structural properties, which can be rationalized through theoretical calculations.

Reactivity: The reactivity of the molecule can be predicted by analyzing its MEP, frontier molecular orbitals, and various reactivity descriptors. The MEP identifies the most likely sites for electrophilic and nucleophilic attack. The HOMO and LUMO energies and distributions indicate the molecule's propensity to act as an electron donor or acceptor. The presence of the bromine atom on the phenyl ring provides a site for reactions such as cross-coupling, allowing for further functionalization of the molecule. The furan ring itself is susceptible to electrophilic substitution, and the carbothioamide group can participate in various reactions, including complexation with metal ions.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring and the bromophenyl ring. The protons of the furan ring would likely appear as doublets, while the protons on the substituted benzene (B151609) ring would present as a more complex multiplet pattern. The two protons of the thioamide (-CSNH₂) group would likely appear as a broad singlet.

¹³C NMR: A carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. This would include two signals for the furan ring carbons attached to hydrogen, two quaternary carbons of the furan ring, one carbon attached to the bromine atom, three additional carbons in the phenyl ring, and the distinctive downfield signal of the thioamide carbon (C=S).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

While specific spectral data for 5-(2-Bromophenyl)furan-2-carbothioamide is not available, studies on similar structures, such as (ortho-Bromophenyl)furan-2-yl-methanones, confirm the use of ¹H and ¹³C NMR for their characterization. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=S, N-H stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands would be:

N-H Stretching: The thioamide N-H bonds would typically show absorption bands in the region of 3100-3400 cm⁻¹.

C-H Stretching: Aromatic and heterocyclic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹.

C=S Stretching: The characteristic thiocarbonyl (C=S) group stretch is weaker than its carbonyl (C=O) counterpart and typically appears in the range of 1050-1250 cm⁻¹.

C-N Stretching: This vibration would be expected in the fingerprint region of the spectrum.

C-Br Stretching: The carbon-bromine bond would show a characteristic absorption in the lower frequency region, typically below 700 cm⁻¹.

Although data for the target molecule is absent, IR spectroscopy has been used to characterize related furan-carboxamide derivatives, confirming the presence of key functional groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI/MS, HRMS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the precise elemental formula. nih.gov

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

HRMS: An HRMS analysis would provide the exact mass of the molecular ion. The calculated exact mass for C₁₁H₈⁷⁹BrNOS is 280.9510 Da. nih.gov This high-accuracy measurement would confirm the elemental composition.

Fragmentation Analysis: The fragmentation pattern would provide structural information. Common fragmentation pathways could include the loss of the bromine atom, the thioamide group, or cleavage of the bond between the two rings.

HRMS has been effectively used to confirm the composition of related furan derivatives. rsc.orgmdpi.comrsc.orgethz.ch

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The results are then compared to the theoretical values calculated from the molecular formula. For this compound, C₁₁H₈BrNOS, the theoretical elemental composition would be:

| Element | Percentage |

| Carbon (C) | 46.82% |

| Hydrogen (H) | 2.86% |

| Bromine (Br) | 28.32% |

| Nitrogen (N) | 4.96% |

| Oxygen (O) | 5.67% |

| Sulfur (S) | 11.36% |

Experimental verification of these percentages would provide strong evidence for the compound's purity and composition. This technique is standard for the characterization of novel synthesized compounds, including related furan-thioamides. pensoft.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the thioamide group. It would also reveal the dihedral angle between the furan and bromophenyl rings.

While no crystal structure for the target compound is publicly available, X-ray diffraction has been used to determine the molecular structures of other furan-2-carboxamide derivatives, providing valuable insight into their molecular and electronic configurations. scite.aimdpi.com

Future Directions in Academic Research

Development of More Efficient and Sustainable Synthetic Pathways

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For 5-(2-Bromophenyl)furan-2-carbothioamide, research should prioritize the exploration of green and sustainable synthetic methodologies. Current synthetic strategies for similar furan (B31954) derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. rsc.orgresearchgate.net

Enzymatic catalysis presents another promising avenue for the sustainable synthesis of furan-based compounds. nih.gov The use of enzymes could lead to highly selective transformations under mild reaction conditions, reducing the environmental impact of the synthesis.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Key Features | Potential Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced solvent usage, time, and waste. |

| Biomass-Derived Furans | Utilization of renewable starting materials. mdpi.com | Increased sustainability and reduced carbon footprint. |

| Enzymatic Catalysis | Use of biocatalysts for specific transformations. nih.gov | High selectivity, mild conditions, and biodegradability. |

| Flow Chemistry | Continuous processing in microreactors. scribd.com | Enhanced safety, scalability, and process control. |

In-depth Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing novel synthetic applications. The interplay between the furan ring, the bromophenyl substituent, and the thioamide group can lead to complex and fascinating chemical behavior.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the electronic properties of the molecule. imperial.ac.uk These theoretical investigations, when coupled with experimental studies, can help to unravel the intricate details of its reactivity. For instance, understanding the factors that influence the regioselectivity of electrophilic substitution on the furan ring is a key area for investigation. scribd.com

Kinetic studies of key transformations will also be essential to determine reaction rates and understand the influence of various parameters such as temperature, solvent, and catalyst on the reaction outcome. mdpi.com Spectroscopic techniques, including in-situ monitoring, can be employed to identify and characterize reaction intermediates, providing a more complete picture of the reaction mechanism.

Exploration of Novel Reactivity Patterns for Thioamide-Containing Furan Systems

The thioamide group is known for its unique reactivity, which is distinct from that of its amide counterpart. nih.gov Thioamides are more nucleophilic at the sulfur atom and more susceptible to electrophilic attack at the nitrogen atom. This dual reactivity, in conjunction with the versatile chemistry of the furan ring, opens up a wide range of possibilities for novel transformations.

Future research should aim to explore new reactivity patterns of this compound. This could involve investigating its participation in various cycloaddition reactions, where the furan can act as a diene. rsc.org The influence of the bromophenyl and thioamide substituents on the stereoselectivity and regioselectivity of these reactions would be of particular interest.

Furthermore, the thioamide moiety can serve as a handle for the introduction of other functional groups or for the construction of more complex heterocyclic systems. For example, thioamides can be converted into thiazoles, which are important structural motifs in many biologically active compounds.

Table 2: Comparison of Amide and Thioamide Reactivity

| Feature | Amide | Thioamide |

| Nucleophilicity | Oxygen is moderately nucleophilic. | Sulfur is highly nucleophilic. nih.gov |

| Electrophilicity | Carbonyl carbon is electrophilic. | Thiocarbonyl carbon is more electrophilic. |

| Acidity of N-H | pKa is generally higher. | pKa is generally lower (more acidic). nih.gov |

| Bonding | C=O bond is stronger. | C=S bond is weaker. nih.gov |

Design and Synthesis of Advanced Chemical Building Blocks

This compound is not just a molecule of interest in its own right; it is also a valuable building block for the synthesis of more complex and potentially bioactive molecules. The presence of multiple reactive sites—the furan ring, the bromine atom, and the thioamide group—allows for a variety of chemical modifications.

The bromine atom on the phenyl ring is particularly well-suited for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents, leading to the creation of diverse chemical libraries. nih.gov The furan ring itself can be functionalized through various electrophilic substitution reactions.

By strategically manipulating these reactive sites, chemists can design and synthesize a vast array of novel compounds with tailored properties. These advanced building blocks could find applications in drug discovery, agrochemicals, and materials science. For example, furan-2-carboxamide derivatives have shown promise as anticancer and antibiofilm agents. nih.govnih.govnih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new applications for this compound and its derivatives, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. Automated platforms can enable the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity or other desirable properties. researchgate.netresearchgate.netnih.govyoutube.com

Flow chemistry, in particular, offers a powerful tool for the automated and efficient synthesis of chemical libraries. scribd.com The precise control over reaction parameters in flow reactors can lead to improved yields and selectivities. HTE techniques can then be used to rapidly screen these libraries against various biological targets or to evaluate their material properties. This integrated approach can significantly shorten the timeline for the development of new drugs and materials.

The development of robust and reliable automated synthesis protocols for the derivatization of this compound will be a key enabling step in this direction. This will require a deep understanding of the reactivity of the parent molecule and the optimization of reaction conditions for various transformations.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 5-(2-Bromophenyl)furan-2-carbothioamide?

- Answer : A combination of NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry (MS) is essential. For structural confirmation:

- NMR : Analyze aromatic proton environments (e.g., bromophenyl substituents) and carbothioamide resonance splitting patterns .

- IR : Confirm the presence of thioamide (C=S) stretches (~1,200–1,000 cm⁻¹) and furan ring vibrations .

- MS : Use high-resolution MS to validate molecular weight and fragmentation patterns .

Q. How can researchers confirm the purity of synthesized this compound?

- Answer : Employ HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to assess purity. Complementary methods include:

- Elemental analysis (C, H, N, S) to verify stoichiometry .

- Melting point determination to compare against literature values (if available) .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield?

- Answer : Optimize reaction parameters systematically:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the bromophenyl group .

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if intermediates require aryl-boron partners .

- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of thioamide precursors .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. What experimental strategies resolve discrepancies between computational NMR predictions and observed spectra?

- Answer :

- Step 1 : Re-optimize computational models (DFT/B3LYP/6-311+G(d,p)) with solvent corrections (e.g., DMSO implicit solvation) .

- Step 2 : Validate experimental conditions (e.g., deuterated solvent purity, temperature) to rule out artifacts .

- Step 3 : Compare with analogous compounds (e.g., 5-bromothiophene derivatives) to identify substituent-specific shifts .

Q. How to design a stability study for this compound under varying pH and temperature?

- Answer :

- Experimental setup :

| Condition | pH Range | Temperature (°C) | Duration (Days) |

|---|---|---|---|

| Acidic | 2–4 | 25, 40, 60 | 7, 14, 30 |

| Neutral | 6–8 | 25, 40, 60 | 7, 14, 30 |

| Alkaline | 9–11 | 25, 40, 60 | 7, 14, 30 |

- Analytical endpoints : Monitor degradation via HPLC and LC-MS; quantify thioamide hydrolysis products (e.g., carboxylic acids) .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure?

- Answer :

- X-ray diffraction (XRD) : Use SHELX suite (SHELXT for solution, SHELXL for refinement) for small-molecule crystallography. Key parameters:

- Resolution: ≤ 0.8 Å for precise bond-length analysis.

- Twinning tests: Apply PLATON to detect merohedral twinning .

- Comparison : Cross-validate with Cambridge Structural Database entries for bromophenyl-furan derivatives .

Q. How can derivatives of this compound be synthesized to study structure-activity relationships (SAR)?

- Answer :

- Core modifications :

- Replace bromine with other halogens (e.g., Cl, I) via Ullmann coupling .

- Substitute thioamide with carboxamide or thiourea groups .

- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in silico models?

- Answer :

- Re-evaluate assumptions : Ensure computational models (e.g., molecular docking) account for solvent effects and protein flexibility .

- Experimental replication : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .

- Control compounds : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Methodological Tables

Table 1 : Comparison of Purification Methods for this compound

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane (3:7) | 98.5 | 65 |

| Recrystallization | Ethanol | 99.2 | 55 |

| Preparative HPLC | Acetonitrile/water (70:30) | 99.8 | 40 |

Table 2 : Stability of this compound at 40°C

| pH | Degradation Products Identified (LC-MS) | Half-Life (Days) |

|---|---|---|

| 2 | Carboxylic acid, bromide ion | 7.2 |

| 7 | None detected | >30 |

| 11 | Thiophenol derivative | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.